

2-Chloro-5-methoxypyrazine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methoxypyrazine

Cat. No.: B1353803

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-5-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-5-methoxypyrazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data including its chemical identity, physical characteristics, and reactivity profile. Detailed experimental protocols for its synthesis are outlined, and logical workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Identity

2-Chloro-5-methoxypyrazine is an aromatic heterocyclic compound. The pyrazine ring, substituted with a chloro and a methoxy group, makes it a valuable building block in organic synthesis.

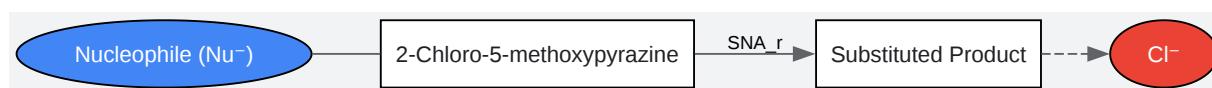
Identifier	Value
IUPAC Name	2-chloro-5-methoxypyrazine
Synonyms	5-Methoxy-2-chloropyrazine, 2-chloranyl-5-methoxy-pyrazine
CAS Number	33332-31-9 [1] [2] [3]
Molecular Formula	C ₅ H ₅ CIN ₂ O [1] [2]
Canonical SMILES	COC1=CN=C(Cl)N=C1 [2]
InChI	InChI=1S/C5H5CIN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 [2]
InChIKey	TXEDKXSWNOQSKG-UHFFFAOYSA-N [2] [4]

Physical and Chemical Properties

The physical and chemical properties of **2-Chloro-5-methoxypyrazine** are summarized below. Limited experimental data is available in the public domain for some properties.

Property	Value	Source
Molecular Weight	144.56 g/mol	[1] [2] [4]
Appearance	Not specified, likely a solid at room temperature	Inferred
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
logP (Octanol/Water)	1.52	[4]

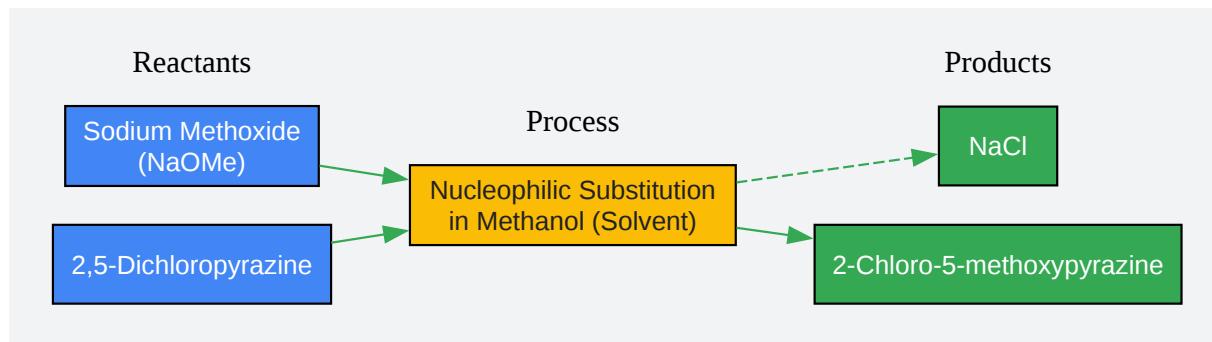
Spectroscopic Data


Detailed experimental spectra for **2-Chloro-5-methoxypyrazine** are not readily available in public databases. However, characteristic spectral data can be predicted based on its structure.

Technique	Expected Features
¹ H NMR	Two singlets in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methoxy group protons (δ 3.8-4.2 ppm).
¹³ C NMR	Signals for five distinct carbon atoms, including those in the pyrazine ring and the methoxy group.
Mass Spec (EI)	A molecular ion peak (M^+) at m/z 144 and a characteristic $M+2$ peak due to the ^{37}Cl isotope.
IR Spectroscopy	C-H, C=N, C=C, and C-O stretching vibrations.

Chemical Reactivity and Synthesis

The chemical behavior of **2-Chloro-5-methoxypyrazine** is dictated by the electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.


Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring's nitrogen atoms activate the ring towards nucleophilic attack, making the displacement of the chloride ion favorable with a variety of nucleophiles (e.g., amines, alkoxides, thiols).^{[5][6]} The methoxy group, being electron-donating, can modulate the reactivity of the ring.

[Click to download full resolution via product page](#)

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) pathway for **2-Chloro-5-methoxypyrazine**.

Synthesis: A common synthetic route to **2-Chloro-5-methoxypyrazine** likely involves the nucleophilic substitution of a dichloro-precursor. For instance, starting from 2,5-dichloropyrazine, selective methylation can be achieved.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Chloro-5-methoxypyrazine** from 2,5-Dichloropyrazine.

Experimental Protocols

While a specific, peer-reviewed protocol for **2-Chloro-5-methoxypyrazine** was not found, a general procedure can be adapted from the synthesis of similar methoxypyrazines.[\[7\]](#)

Protocol: Synthesis of **2-Chloro-5-methoxypyrazine** via Nucleophilic Substitution

- Materials:
 - 2,5-Dichloropyrazine
 - Sodium methoxide (solid or as a solution in methanol)
 - Anhydrous methanol
 - Diethyl ether
 - Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Equipment:
 - Round-bottom flask
 - Reflux condenser
 - Magnetic stirrer with heating mantle
 - Separatory funnel
 - Rotary evaporator
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyrazine in anhydrous methanol.
 - Carefully add one equivalent of sodium methoxide to the stirred solution. An exothermic reaction may be observed.
 - Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Partition the resulting residue between diethyl ether and water.
 - Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude **2-Chloro-5-methoxypyrazine** by vacuum distillation or column chromatography on silica gel.

Safety Information

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
- It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For complete safety information, refer to the Safety Data Sheet (SDS).[8][9][10][11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-methoxypyrazine - CAS:33332-31-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 33332-31-9 | 2-Chloro-5-methoxypyrazine - AiFChem [aifchem.com]
- 3. 2-Chloro-5-methoxypyrazine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 2-chloro-5-methoxypyrazine [stenutz.eu]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-5-methoxypyrazine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353803#2-chloro-5-methoxypyrazine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com